

A Technical Guide to the Physical Properties of 9-Formyljulolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Julolidinecarboxaldehyde

Cat. No.: B1329721

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Formyljulolidine, a derivative of the heterocyclic aromatic compound julolidine, is a molecule of significant interest in various scientific fields, particularly in the development of fluorescent probes and materials. Its rigid, planar structure and electron-donating nitrogen atom contribute to its unique photophysical properties. This technical guide provides an in-depth overview of the core physical properties of 9-Formyljulolidine, complete with experimental protocols for their determination and a summary of key data.

Core Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of 9-Formyljulolidine is essential for its application in research and development. The following table summarizes these key characteristics.

| Property | Value | Reference |
|---------------------------|--|-----------|
| Molecular Formula | C ₁₃ H ₁₅ NO | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | White to Amber to Dark green powder to crystal | [2][3] |
| Melting Point | 83 °C | [4] |
| Boiling Point (Predicted) | 404.8 ± 44.0 °C | [4] |
| Density (Predicted) | 1.18 ± 0.1 g/cm ³ | [4] |
| CAS Number | 33985-71-6 | |

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of 9-Formyljulolidine. The following table outlines its key spectral features.

| Spectroscopic Technique | Key Data |
|-------------------------|--|
| ¹ H NMR | Data available on spectral databases. |
| ¹³ C NMR | Data available on spectral databases. |
| FTIR | Conforms to structure. |
| UV-Vis | Data available on spectral databases. |
| Mass Spectrometry | Molecular Ion Peak (M ⁺) consistent with molecular weight. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physical properties of 9-Formyljulolidine.

Synthesis of 9-Formyljulolidine via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like julolidine.

Materials:

- Julolidine
- Phosphorus oxychloride (POCl_3)
- Anhydrous N,N-dimethylformamide (DMF)
- Ice
- Sodium carbonate solution
- Dichloromethane (DCM) or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath.
- Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent. The temperature should be maintained at 0-5 °C.
- After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
- Dissolve julolidine in a minimal amount of anhydrous DMF.
- Slowly add the julolidine solution to the Vilsmeier reagent, maintaining the temperature below 10 °C.

- After the addition, heat the reaction mixture at 60-80 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
- Extract the product with a suitable organic solvent such as dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude 9-Formyljulolidine.

Materials:

- Crude 9-Formyljulolidine
- Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask

Procedure:

- Select an appropriate solvent by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.

- Dissolve the crude 9-Formyljulolidine in a minimum amount of the hot solvent in an Erlenmeyer flask.
- If there are any insoluble impurities, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystals of 9-Formyljulolidine should form.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- Ensure the 9-Formyljulolidine sample is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.

- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Instrumentation:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

Sample Preparation:

- Dissolve 5-10 mg of purified 9-Formyljulolidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is fully dissolved.
- Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard parameters.

FTIR-ATR Spectroscopy

Instrumentation:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Record a background spectrum.
- Place a small amount of the solid 9-Formyljulolidine sample directly onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum of the sample.
- Clean the crystal thoroughly after the measurement.

UV-Vis Spectroscopy**Instrumentation:**

- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Prepare a dilute solution of 9-Formyljulolidine in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Record the baseline spectrum with the blank.
- Replace the blank with the cuvette containing the 9-Formyljulolidine solution.
- Scan the absorbance of the solution over the desired wavelength range (typically 200-800 nm).

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

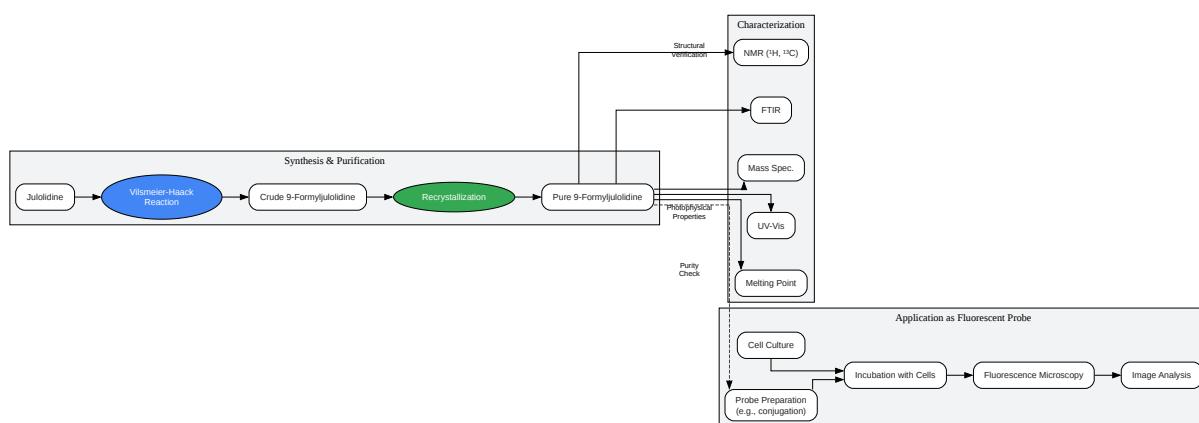
- Mass spectrometer with an electron ionization source.

Procedure:

- Introduce a small amount of the 9-Formyljulolidine sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionize the sample using a standard electron energy of 70 eV.
- The resulting ions are separated by the mass analyzer, and a mass spectrum is recorded.

Logical Workflow and Visualization

The synthesis and application of 9-Formyljulolidine as a fluorescent probe is a key area of its utility. The following diagram illustrates a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, characterization, and application of 9-Formyljulolidine.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 9-Formyljulolidine, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile fluorescent molecule. Accurate characterization of its physical properties is paramount for its successful implementation in the development of advanced materials and biomedical imaging agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. mt.com [mt.com]
- 3. Contact Support mychemblog.com
- 4. web.mnstate.edu [web.mnstate.edu]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 9-Formyljulolidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329721#physical-properties-of-9-formyljulolidine\]](https://www.benchchem.com/product/b1329721#physical-properties-of-9-formyljulolidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com